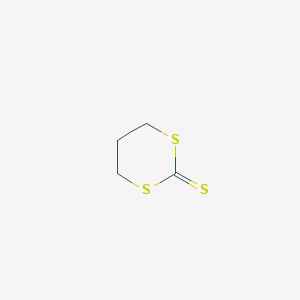

1,3-Dithiane-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

1748-15-8 |

|---|---|

Molecular Formula |

C4H6S3 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

1,3-dithiane-2-thione |

InChI |

InChI=1S/C4H6S3/c5-4-6-2-1-3-7-4/h1-3H2 |

InChI Key |

BVNLWJVULAZODX-UHFFFAOYSA-N |

SMILES |

C1CSC(=S)SC1 |

Canonical SMILES |

C1CSC(=S)SC1 |

Other CAS No. |

1748-15-8 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiane 2 Thione

Direct Synthetic Approaches

Direct synthetic approaches to 1,3-dithiane-2-thione primarily involve the thionation of a pre-existing 1,3-dithiane (B146892) ring system. This transformation typically entails the conversion of a carbonyl group or a related functional group at the 2-position of the dithiane ring into a thiocarbonyl group.

Thionation Reactions of 1,3-Dithiane Precursors

Thionation reactions are a cornerstone in the synthesis of thiocarbonyl compounds. In the context of this compound, this involves the treatment of a suitable 1,3-dithiane precursor with a thionating agent.

Phosphorus pentasulfide (P₄S₁₀) is a well-established reagent for converting carbonyl compounds into their thio-analogs. While effective, reactions with P₄S₁₀ often necessitate high temperatures and a large excess of the reagent. organic-chemistry.org The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of various carbonyl compounds, including ketones, esters, and amides, yielding their corresponding thiono derivatives. audreyli.comnih.gov This combination can produce yields comparable or even superior to those obtained with Lawesson's reagent. audreyli.comnih.gov A significant advantage of the P₄S₁₀/HMDO system is the simplified workup procedure, as the byproducts can be removed by hydrolysis or filtration through silica (B1680970) gel. audreyli.comnih.gov

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and convenient thionating agent for converting carbonyl groups to thiocarbonyls. organic-chemistry.orgsantiago-lab.comnumberanalytics.com It offers an advantage over phosphorus pentasulfide by typically requiring lower reaction temperatures. organic-chemistry.org The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate, which then reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. santiago-lab.comnih.gov This intermediate subsequently undergoes a cycloelimination reaction to yield the desired thiocarbonyl compound. santiago-lab.comnih.gov Lawesson's reagent has been successfully used in the thionation of diacylketene thioacetals that are part of a dithiolane or dithiane ring structure. rsc.org

| Reagent | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | Readily available. | Often requires harsh conditions (high temperatures, excess reagent). organic-chemistry.org |

| P₄S₁₀/HMDO | High yields, simplified workup. audreyli.comnih.gov | Requires two reagents. |

| Lawesson's Reagent | Milder reaction conditions than P₄S₁₀. organic-chemistry.org | Can be more expensive than P₄S₁₀. |

Ring-Closing Strategies for this compound Formation

An alternative to the direct thionation of a preformed ring is the construction of the this compound ring itself through cyclization reactions. These methods typically start with acyclic precursors containing the necessary carbon and sulfur atoms.

Reactions of Bismesylates with Trithiocarbonate (B1256668) Anions

A notable ring-closing strategy involves the reaction of bismesylates of substituted 1,3-dihydroxypropanes with a trithiocarbonate source. Specifically, new derivatives of this compound have been synthesized by reacting these bismesylates with sodium trithiocarbonate, which is generated in situ from sodium sulfide (B99878) (Na₂S) and carbon disulfide (CS₂). oup.comtandfonline.comjst.go.jp This method provides a versatile route to various substituted 1,3-dithiane-2-thiones. The resulting cyclic structures have been confirmed through various spectroscopic methods and elemental analysis. oup.comtandfonline.com

Approaches from Oxetanes and Carbon Disulfide

Another approach to forming the this compound ring system involves the reaction of oxetanes with carbon disulfide (CS₂). researchgate.net This reaction provides a direct route to the six-membered heterocyclic ring. The reaction of oxetane (B1205548) with CS₂ can be catalyzed by a titanium complex to afford the cyclic trithiocarbonate. researchgate.net This method highlights the use of strained cyclic ethers as precursors for the synthesis of sulfur-containing heterocycles.

| Starting Material | Reagents | Key Features |

| Bismesylates of 1,3-dihydroxypropanes | Sodium trithiocarbonate (from Na₂S and CS₂) | Versatile for synthesizing substituted derivatives. oup.comtandfonline.comjst.go.jp |

| Oxetanes | Carbon Disulfide (CS₂) | Direct formation of the six-membered ring. researchgate.net |

Exploiting Elemental Sulfur in C-S Bond Construction for Sulfur Heterocycles

While elemental sulfur (S₈) is an abundant, stable, and economical source of sulfur, its direct use in the synthesis of heterocycles like this compound is limited by the high stability of the eight-membered sulfur ring. Consequently, synthetic strategies typically "exploit" elemental sulfur by first converting it into more reactive sulfurating agents. The most critical of these for the synthesis of trithiocarbonates is carbon disulfide (CS₂).

The most prevalent and efficient method for constructing the this compound ring system is the reaction of a suitable three-carbon electrophile, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, with a source of the trithiocarbonate dianion (CS₃²⁻). This anion is conveniently generated in situ from carbon disulfide and a suitable base. scribd.com A review of various synthetic methods highlights this pathway as a primary route for cyclic trithiocarbonates. scribd.com

A particularly effective system employs cesium carbonate (Cs₂CO₃) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent. This method provides the target this compound in excellent yield under relatively mild conditions. The reaction proceeds by the nucleophilic attack of the carbonate on carbon disulfide, which, followed by reaction with the dihalide, leads to the cyclized product.

Table 1: Synthesis of this compound from an Alkyl Dihalide and Carbon Disulfide

| Starting Material | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 1,3-Dibromopropane | CS₂, Cs₂CO₃ | DMSO | 92 |

This table presents data for the synthesis of the parent this compound, demonstrating the high efficiency of the carbon disulfide-based method.

Advanced Synthetic Transformations Leading to this compound Architectures

Advanced synthetic methods allow for the creation of complex this compound structures with high degrees of control over the placement of functional groups and the spatial orientation of atoms.

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives from substituted 1,3-dihalides and carbon disulfide is inherently regioselective. The substitution pattern of the final heterocyclic product is directly dictated by the structure of the initial alkyl dihalide. This allows for the predictable synthesis of derivatives with substituents at specific positions on the carbon backbone of the dithiane ring.

For instance, the reaction of 2,2-dimethyl-1,3-dibromopropane with carbon disulfide and a base will yield exclusively 5,5-dimethyl-1,3-dithiane-2-thione, with no other regioisomers being formed. This high regioselectivity is a cornerstone of its synthetic utility.

Table 2: Regioselective Synthesis of Substituted this compound Derivatives

| Starting Dihalide | Product | Yield (%) |

|---|---|---|

| 1,3-Dibromo-2-methylpropane | 5-Methyl-1,3-dithiane-2-thione | >90 |

| 1,3-Dibromo-2,2-dimethylpropane | 5,5-Dimethyl-1,3-dithiane-2-thione | >90 |

This table illustrates the direct and predictable correspondence between the substituent pattern of the starting material and the final product, highlighting the regioselectivity of the cyclization reaction.

Stereochemical Control in this compound Formation

Stereochemical control in the formation of this compound architectures is crucial when synthesizing complex, chiral molecules. The cyclization reaction can proceed with high stereoselectivity, meaning the stereochemistry of the starting material is faithfully transferred to the product. This is particularly evident in syntheses involving chiral backbones, such as those derived from carbohydrates.

An efficient and stereoselective method has been developed for synthesizing cyclic trithiocarbonates fused to carbohydrate scaffolds. researchgate.netelsevierpure.com In this approach, a freshly prepared solution of sodium trithiocarbonate (from CS₂) reacts with cis-oriented epoxytriflate pentoses. The reaction proceeds in a regio- and stereoselective manner to yield the corresponding chiral cyclic trithiocarbonates. researchgate.net This demonstrates that the configuration of the stereocenters in the starting sugar molecule is retained during the formation of the new fused ring, a process known as diastereoselective synthesis. This method provides an advanced application for preparing complex and optically active this compound-containing structures. researchgate.net

Table 3: Stereoselective Synthesis of a Chiral Fused Trithiocarbonate

| Chiral Starting Material | Reagents | Key Feature |

|---|

This table highlights a key example of stereochemical control, where a complex chiral starting material is converted into a chiral product with preservation of its stereocenters.

Reactivity and Mechanistic Investigations of 1,3 Dithiane 2 Thione and Its Derivatives

Nucleophilic Reactivity and Anionic Species of Dithianes

The chemistry of 1,3-dithianes is distinguished by the unique ability of the C2 carbon, situated between two sulfur atoms, to be deprotonated, forming a potent carbon nucleophile. This reactivity is central to the synthetic utility of the entire class of dithiane compounds, including 1,3-dithiane-2-thione.

The hydrogen atoms at the C2 position of the 1,3-dithiane (B146892) ring are significantly more acidic (pKa ≈ 31) than typical methylene (B1212753) protons. youtube.com This enhanced acidity allows for their removal by a strong base, most commonly n-butyllithium (n-BuLi), to generate a 2-lithio-1,3-dithiane, a carbanionic species. scribd.comyoutube.com This process is typically carried out at low temperatures, such as -30 °C, in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

The stability of the resulting 1,3-dithianyl anion is a key factor in its utility. This stabilization arises from several properties of the adjacent sulfur atoms. The negative charge is effectively delocalized, a phenomenon attributed to the high polarizability of sulfur's valence electrons and the longer carbon-sulfur bond length compared to a carbon-oxygen bond. youtube.comorganic-chemistry.org Historically, this stabilization was explained by the delocalization of the negative charge into the vacant d-orbitals of the sulfur atoms, a concept that is now considered less significant than polarizability effects. scribd.comresearchgate.net The formation of this stabilized carbanion is the foundational step for the nucleophilic reactions that characterize dithiane chemistry. youtube.com

While the direct deprotonation of this compound is not the primary focus of its application, the principles of anion stabilization by adjacent sulfur atoms are fundamental to understanding its electronic structure and reactivity profile. The additional carbothioate group in this compound derivatives further influences the acidity and reactivity at the C2 position. researchgate.net

The generation of the 2-lithio-1,3-dithiane anion is a classic illustration of "Umpolung," a German term for polarity inversion. scribd.comquimicaorganica.org This concept, introduced to synthetic chemistry by D. Seebach and E.J. Corey, involves the chemical modification of a functional group to reverse its inherent polarity. scribd.com

In standard organic synthesis, the carbon atom of a carbonyl group is electrophilic, meaning it reacts with nucleophiles. By converting an aldehyde into a 1,3-dithiane and subsequently deprotonating it, the character of this carbon is inverted. quimicaorganica.orgpharmacy180.com The resulting 2-lithio-1,3-dithiane behaves as a nucleophilic acyl anion equivalent. organic-chemistry.orgpharmacy180.com This masked acyl anion can then attack a wide range of electrophiles, a reaction pathway that is impossible for a normal carbonyl compound. youtube.comorganic-chemistry.org This strategy provides access to products like 1,2-diketones and α-hydroxy ketones, which are not obtainable through conventional aldol-type reactions. organic-chemistry.orgpharmacy180.com

The 1,3-dithiane framework is particularly well-suited for umpolung strategies due to its high stability towards both acidic and basic conditions, making it a valuable tool in complex, multi-step syntheses. organic-chemistry.orgresearchgate.net

Once generated, the nucleophilic 1,3-dithianyl anion can be employed in various carbon-carbon bond-forming reactions by reacting it with suitable electrophiles. youtube.com The dithiane moiety in the resulting product can later be hydrolyzed, typically using reagents like mercury(II) salts, to unmask the carbonyl group. youtube.com

The 2-lithio-1,3-dithiane anion readily reacts with the electrophilic carbon of aldehydes and ketones. scribd.comnih.gov This nucleophilic addition leads to the formation of a tetrahedral carbonyl addition intermediate. scribd.com Subsequent workup and hydrolysis of the dithiane group reveal an α-hydroxy carbonyl compound as the final product. scribd.comorganic-chemistry.org This reaction provides a reliable method for the synthesis of α-hydroxy ketones.

Table 1: Reaction of 2-Lithio-1,3-dithiane with Carbonyl Compounds

| Electrophile (Aldehyde/Ketone) | Dithiane Adduct | Final Product (after Hydrolysis) |

| Formaldehyde | 2-(hydroxymethyl)-1,3-dithiane | Glycolaldehyde |

| Acetaldehyde | 2-(1-hydroxyethyl)-1,3-dithiane | 1-hydroxy-2-propanone |

| Acetone | 2-(2-hydroxypropan-2-yl)-1,3-dithiane | 1-hydroxy-2-methyl-2-propanone |

| Cyclohexanone | 2-(1-hydroxycyclohexyl)-1,3-dithiane | 1-(hydroxycyclohexyl)methanone |

Alkylation of the 2-lithio-1,3-dithiane anion is a cornerstone of the Corey-Seebach reaction and a fundamental method for constructing new carbon-carbon bonds. youtube.comuwindsor.ca The anion acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. youtube.com Primary alkyl iodides and bromides are the most effective electrophiles for this transformation. uwindsor.ca The reaction also proceeds efficiently with arenesulfonates of primary alcohols. organic-chemistry.org This alkylation step, followed by hydrolysis of the dithiane, is a powerful route for the synthesis of a wide variety of aldehydes and ketones. youtube.com

Table 2: Reaction of 2-Lithio-1,3-dithiane with Alkyl Halides

| Electrophile (Alkyl Halide) | Dithiane Adduct | Final Product (after Hydrolysis) |

| Methyl Iodide | 2-methyl-1,3-dithiane | Acetaldehyde |

| n-Butyl Bromide | 2-butyl-1,3-dithiane | Pentanal |

| Benzyl Bromide | 2-benzyl-1,3-dithiane | Phenylacetaldehyde |

Epoxides serve as excellent electrophiles for the 1,3-dithianyl anion. The anion attacks one of the electrophilic carbons of the epoxide ring, forcing it to open. scribd.comuwindsor.ca This nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, resulting in a regioselective ring-opening. uwindsor.ca The product of this reaction, after acidic workup, is a γ-hydroxy thioacetal. Hydrolysis of the dithiane group then yields a β-hydroxy ketone or aldehyde. scribd.com This methodology has been widely applied in the convergent synthesis of complex natural products. uwindsor.ca

Table 3: Reaction of 2-Lithio-1,3-dithiane with Epoxides

| Electrophile (Epoxide) | Dithiane Adduct (after workup) | Final Product (after Hydrolysis) |

| Ethylene Oxide | 2-(2-hydroxyethyl)-1,3-dithiane | 3-hydroxypropanal |

| Propylene Oxide | 2-(2-hydroxypropyl)-1,3-dithiane | 1-hydroxy-2-butanone |

| Styrene Oxide | 2-(2-hydroxy-2-phenylethyl)-1,3-dithiane | 1-hydroxy-1-phenyl-3-propanone |

Cycloaddition Reactions and Pericyclic Processes

[3+2]-Cycloadditions Involving the Thiocarbonyl Moiety in Related Systems

While specific examples involving this compound are not prevalent in the reviewed literature, the thiocarbonyl group, in general, is a versatile participant in [3+2]-cycloaddition reactions. These reactions provide a powerful method for the synthesis of five-membered sulfur-containing heterocycles. researchgate.net

A prominent example is the reaction of thiocarbonyl ylides with various dipolarophiles, such as alkenes and alkynes. acs.orgacs.org These reactions lead to the formation of dihydro- and tetrahydrothiophene (B86538) derivatives, which are valuable intermediates in organic synthesis. acs.orgacs.org The utility of this transformation is enhanced by the use of high-pressure conditions, which can improve yields, especially for thermally unstable or sterically hindered substrates. acs.orgacs.org

The frontier molecular orbitals (HOMO-LUMO) of the dipole (the thiocarbonyl-containing species) and the dipolarophile play a crucial role in controlling the regioselectivity of these concerted 1,3-dipolar cycloadditions. nih.govyoutube.com For instance, the reaction of azomethine ylides with thiocarbonyls leads to the formation of pyrrolidine (B122466) derivatives. nih.gov Lewis acid catalysis can also be employed to facilitate [3+2]-cycloadditions, as demonstrated in the reaction of donor-acceptor cyclopropanes with thioketenes to form 2-methylidene tetrahydrothiophenes. nih.gov

Recent research has also demonstrated the [3+2]-cycloaddition of bicyclobutanes with thioketones to produce novel 2-thiabicyclo[2.1.1]hexanes without the need for catalysts or light. rsc.org This highlights the ongoing development of new cycloaddition strategies involving thiocarbonyl compounds.

Photochemical Cycloaddition Pathways of Thiocarbonyls

Thiocarbonyl compounds are known to undergo photochemical [2+2]-cycloaddition reactions, often referred to as the thia-Paternò-Büchi reaction, to form four-membered thietane (B1214591) rings. chemistryviews.orgacs.orgorganic-chemistry.orgyoutube.com This reaction typically proceeds through the photoexcitation of the thiocarbonyl compound to an excited singlet or triplet state, followed by interaction with an alkene. organic-chemistry.orgrsc.orgmiami.edu The regiochemistry of these cycloadditions can often be rationalized by considering the frontier molecular orbital interactions. rsc.org

The instability of some thiocarbonyl compounds can be a limitation. However, methods have been developed to generate them in situ. For example, the Norrish type II fragmentation of pyrenacyl sulfides can produce thiocarbonyls, which then participate in the thia-Paternò-Büchi reaction. chemistryviews.org Interestingly, a byproduct of this fragmentation, 1-acetylpyrene, can act as a photocatalyst for the cycloaddition. chemistryviews.org

The photocycloaddition of thiocarbonyls is not limited to alkenes. For example, diphenylketene (B1584428) reacts with various thiocarbonyl compounds upon irradiation to yield spiro-adducts containing a thietan-2-one ring. rsc.org The scope of these reactions extends to a variety of thioketones and olefins, with the mechanism often involving diradical intermediates. acs.org In some cases, the initially formed thietane can undergo further photochemical rearrangement to yield other sulfur-containing heterocycles like tetrahydrothiophenes. acs.org

Oxidative and Reductive Transformations of 1,3-Dithianes

Aerobic Oxidation Pathways of Lithiated Dithianes

Lithiated 1,3-dithianes are known to be reactive towards molecular oxygen. tuni.fi The aerobic oxidation of 2-aryl-2-lithio-1,3-dithianes leads to an autooxidative condensation of three equivalents of the dithiane, forming unique products in good yields. tuni.fi This reaction proceeds through a common autooxidative condensation mechanism, as similar products (α-sulfide ketones and orthothioesters) are observed in the aerobic oxidation of lithiated benzaldehyde (B42025) dithioacetals. tuni.fi

In contrast, the oxidation of 2-alkyl-2-lithio-1,3-dithianes yields 1,2-diketone derivatives where one carbonyl group remains protected as a 1,3-dithiane. tuni.fi The formation of these products is believed to occur through the attack of excess lithiated 1,3-dithiane on a thioester intermediate. tuni.fi The reaction pathway can be influenced by steric factors; for example, the oxidation of a dithioacetal with bulky tert-butyl groups primarily affords a thioester, as further condensation is sterically hindered. tuni.fi

The development of visible-light-promoted aerobic oxidations has emerged as a green and efficient strategy in organic synthesis. rsc.orgrsc.org

Reductive Cleavage and Desulfurization Strategies in Dithiane Chemistry

The reductive cleavage of the 1,3-dithiane ring is a crucial transformation that converts the dithioketal back to a methylene group, effectively achieving the reduction of a ketone to an alkane. thieme-connect.com This desulfurization is a key step in many synthetic sequences that utilize dithianes as protecting groups or acyl anion equivalents. scribd.comyoutube.comorganic-chemistry.orgasianpubs.org

Several reagents can effect this transformation. While Raney nickel has been used, it can be unsatisfactory. thieme-connect.com More effective methods include the use of sodium in liquid ammonia (B1221849) or tributyltin hydride with AIBN as a radical initiator. thieme-connect.com The success of the tributyltin hydride reduction is influenced by the substituents at the C2 position of the dithiane ring; groups that can stabilize a radical intermediate, such as phenyl or carbonyl groups, lead to better yields. thieme-connect.com

Alternative methods for the cleavage of dithianes have been developed to avoid harsh reagents. These include oxidative hydrolysis using reagents like N-halosuccinimides or bis(trifluoroacetoxy)iodobenzene. scribd.comacs.org Milder, more environmentally friendly protocols have also been reported, such as using hydrogen peroxide activated by an iodine catalyst in an aqueous micellar system, or employing polyphosphoric acid. asianpubs.orgorganic-chemistry.org

| Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Polymeric 1,3-dithianes | Na/NH3 or TBTH/AIBN | Alkanes | Good | thieme-connect.com |

| 2-Aryl-2-lithio-1,3-dithianes | O2 (air) | α-Sulfide ketones, Orthothioesters | Good | tuni.fi |

| 2-Alkyl-2-lithio-1,3-dithianes | O2 (air) | 1,2-Diketone derivatives | Poor | tuni.fi |

| Dithioacetal of tert-butylthiol | O2 (air) | Thioester | 62 | tuni.fi |

Metal-Mediated and Catalytic Reactions

The interaction of this compound with metal centers opens avenues for novel reactivity, distinct from the well-documented chemistry of 1,3-dithianes which primarily revolves around the acidity of the C2-protons. youtube.com The introduction of a thione group (C=S) at this position fundamentally alters the electronic properties and reactive sites of the molecule, making the sulfur atoms and the C=S double bond key players in metal-mediated processes.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of complex molecular architectures. youtube.com While the functionalization of the parent 1,3-dithiane ring system, often through deprotonation and subsequent reaction with electrophiles, is well-established, the specific area of transition metal-catalyzed functionalization of this compound appears to be a nascent field with limited dedicated research.

Currently, there is a notable scarcity of published studies focusing on the direct catalytic functionalization of the this compound scaffold. General methodologies in transition metal catalysis often target the activation of C-H or C-X bonds for cross-coupling reactions or involve additions across π-systems. youtube.comyoutube.com In principle, the this compound structure offers several potential sites for such catalytic transformations:

The C=S (Thione) Bond: The thione group could undergo metal-catalyzed additions, reductions, or coupling reactions.

C-H Bonds on the Ring: The methylene protons on the dithiane ring could be targets for catalytic C-H activation and functionalization.

Despite this potential, the existing body of literature predominantly focuses on the broader class of 1,3-dithianes organic-chemistry.orgscribd.com or related sulfur heterocycles like 1,3-dithiole-2-thione. wikipedia.orgrsc.org The lack of specific examples for this compound suggests that its reactivity in this context remains an underexplored area of chemical research, representing an opportunity for future investigations.

The ability of sulfur-containing molecules to act as ligands for transition metals is a fundamental aspect of coordination chemistry. The sulfur atoms in this compound, both the thioether and the thione type, possess lone pairs of electrons that can be donated to vacant metal orbitals, making the molecule a potential ligand.

While studies on the coordination chemistry of the unsubstituted this compound are not widely reported, the synthesis of derivatives specifically designed for metal coordination provides strong evidence of its potential role as a ligand. A key example is the compound 5-(2-pyridyl)-1,3-dithiane-2-thione . nih.gov

The synthesis of this derivative, which incorporates a pyridyl group—a classic coordinating moiety—onto the dithiane-2-thione backbone, strongly suggests its intended use in forming metal complexes. The crystal structure of 5-(2-pyridyl)-1,3-dithiane-2-thione has been resolved, confirming its molecular geometry. nih.gov In this compound, the dithiane-2-thione ring adopts a half-boat conformation with the pyridyl substituent in an equatorial position. nih.gov

The strategic placement of the pyridyl group creates a potential bidentate N,S-chelate system. Coordination to a metal center would likely occur through the nitrogen atom of the pyridine (B92270) ring and one of the sulfur atoms of the dithiane ring or the exocyclic thione group. This coordination motif is well-precedented in the chemistry of other pyridyl- and sulfur-containing heterocyclic ligands. For instance, ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol are known to act as bidentate ligands, coordinating to metals such as Ni(II), Cu(II), and Zn(II) through the thiol sulfur and a nitrogen atom. nih.gov Similarly, 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives act as N,N-bidentate ligands with palladium and platinum. rsc.org

Based on these precedents, the potential coordination modes of 5-(2-pyridyl)-1,3-dithiane-2-thione can be predicted, as outlined in the table below.

Table 1: Potential Coordination Modes of 5-(2-pyridyl)-1,3-dithiane-2-thione

| Coordination Mode | Donating Atoms | Description |

| N,S (Thioether) | Pyridyl-N, Ring-S | The ligand coordinates via the nitrogen of the pyridine ring and one of the adjacent ring sulfur atoms, forming a stable chelate ring. |

| N,S (Thione) | Pyridyl-N, Thione-S | Coordination occurs through the pyridyl nitrogen and the exocyclic thione sulfur atom. The geometry of the ligand would determine the feasibility and stability of the resulting chelate ring. |

| Monodentate (N) | Pyridyl-N | The ligand binds solely through the pyridyl nitrogen, leaving the sulfur atoms uncoordinated. |

| Monodentate (S) | Thione-S | The ligand binds solely through the thione sulfur, a common mode for thio-urea type ligands. |

| Bridging | N and/or S atoms | The ligand bridges two or more metal centers, utilizing its multiple donor sites. |

The exploration of these coordination complexes is a promising direction for developing new catalysts, functional materials, and models for bioinorganic systems where metal-sulfur interactions are crucial. nih.gov The synthesis and characterization of such complexes would provide valuable insights into the electronic and steric properties of the this compound framework as a ligand.

Computational and Theoretical Chemistry of 1,3 Dithiane 2 Thione

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecules like 1,3-dithiane-2-thione. These computational approaches allow for the detailed exploration of various molecular characteristics.

Exploration of Electronic Structure and Bonding in this compound

A comprehensive theoretical investigation of TTC linkages using DFT at the B3LYP/6-311++G (d,p) level provides valuable insights. researchgate.net Analysis of the electronic parameters reveals key features of molecular stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. In many TTC compounds, the HOMO is primarily localized on the sulfur atoms, while the LUMO is often centered on the C=S thiocarbonyl group. researchgate.net The energy gap (Eg) between the HOMO and LUMO is a direct indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

The bonding characteristics within the this compound ring can be quantified through computational analysis of bond lengths and angles. For instance, in related trithiocarbonates, the C–S and C=S bond lengths are sensitive to the electronic effects of substituents. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding, providing information on the delocalization of electron density and the stability of the molecule. researchgate.net

The table below summarizes key electronic and structural parameters for a model trithiocarbonate (B1256668) system, which serves as a proxy for understanding this compound.

| Parameter | Description | Typical Calculated Value/Observation |

| HOMO-LUMO Gap (Eg) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies with substitution, a lower gap indicates higher reactivity. researchgate.net |

| C-S Bond Length | The length of the single bonds between carbon and sulfur in the ring. | Approximately 1.77-1.80 Å, can be influenced by substituents. researchgate.net |

| C=S Bond Length | The length of the double bond in the thiocarbonyl group. | Shorter than the C-S single bonds, indicating double bond character. |

| NBO Analysis | Provides insight into charge distribution and orbital interactions. | Can reveal the extent of electron delocalization and stabilizing interactions. researchgate.net |

Conformational Analysis and Stability of Dithiane Systems

The six-membered 1,3-dithiane (B146892) ring is not planar and exists in various conformations. Computational studies, often in conjunction with experimental data from NMR spectroscopy and X-ray crystallography, are essential for understanding the conformational preferences and stability of these systems.

Ab initio quantum-chemical calculations have shown that the conformational isomerization of 1,3-dithiane proceeds through several routes, with the potential energy surface containing multiple minima corresponding to chair and flexible (twist-boat) forms. researchgate.net The chair conformation is generally the most stable. The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the ring system. researchgate.net

X-ray crystallographic studies of this compound derivatives provide a snapshot of their solid-state conformations. For instance, the crystal structure of 5-(2-pyridyl)-1,3-dithiane-2-thione reveals that the dithiane-2-thione ring adopts a symmetric half-boat conformation. nih.gov In contrast, the six-membered dithia-cyclohexane rings in 2-(1,3-dithian-2-yl)-1,3-dithiane-2-carbaldehyde adopt chair conformations. nih.gov The stereoisomers of 1,3-dithiane 1,3-dioxides have also been studied, with their configurations and conformational preferences determined by NMR and X-ray analysis. rsc.org

The relative energies of different conformers of the 1,3-dithiane ring system have been computationally determined, as shown in the table below.

| Conformer | Relative Energy (kcal/mol) | Key Structural Features |

| Chair | 0.00 (most stable) | Staggered arrangement of bonds, minimizing torsional strain. researchgate.net |

| Twist-Boat | Higher in energy than the chair form. | A flexible form that is an intermediate in the ring inversion process. researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

While specific computational studies on the reaction mechanisms of this compound are not abundant in the literature, studies on related systems provide a framework for understanding its potential reactivity. For example, the thionation of carbonyl compounds with Lawesson's reagent, a process that forms a thiocarbonyl group, has been studied using DFT. unict.it These studies reveal a two-step mechanism involving a concerted cycloaddition followed by a cycloreversion, with the second step being rate-limiting. unict.it

The reactivity of the 1,3-dithiane ring itself is well-documented, particularly its use as an acyl anion equivalent in organic synthesis. researchgate.netuwindsor.cascribd.com The acidity of the C-2 proton allows for deprotonation to form a nucleophilic carbanion. Computational studies can model the stability of this anion and its subsequent reactions with various electrophiles. researchgate.net Furthermore, reactions of lithiated 1,3-dithiane oxides with trialkylboranes have been investigated, with proposed mechanisms involving 1,2-migrations. cardiff.ac.uk

Computational studies can provide key energetic data for proposed reaction steps, as illustrated in the hypothetical reaction pathway below.

| Reaction Step | Description | Calculated Parameter |

| Reactant Complex Formation | Initial association of reactants. | Binding Energy (kcal/mol) |

| Transition State | The highest energy point along the reaction coordinate. | Activation Energy (kcal/mol) |

| Intermediate Formation | Formation of a metastable species. | Relative Energy (kcal/mol) |

| Product Formation | The final step of the reaction. | Reaction Energy (kcal/mol) |

Tautomerism and Acidity Predictions for Thio Derivatives

The this compound molecule has the potential for thione-thiol tautomerism, where a proton can migrate from a neighboring carbon or nitrogen (in derivatives) to the sulfur atom of the thiocarbonyl group, forming a thiol. Computational methods, particularly DFT, are well-suited to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

Studies on other heterocyclic thiones, such as 1,2,4-triazole-3-thione and pyridine-2(1H)-thione, have consistently shown that the thione form is the more stable tautomer in the gas phase. researchgate.netnih.govrsc.org These calculations, often performed using methods like B3LYP with various basis sets, provide insights into the energetic landscape of the tautomerization process. nih.govrsc.org The relative stabilities can be influenced by solvent effects, which can be modeled computationally using implicit or explicit solvent models. rsc.orgcdnsciencepub.com

DFT can also be used to predict the acidity (pKa) of protons in the molecule. nih.gov For this compound, the acidity of the protons on the carbon atoms adjacent to the sulfur atoms is of particular interest, as this is key to its use as an acyl anion equivalent. By calculating the Gibbs free energy change for the deprotonation reaction in a solvent model, a theoretical pKa value can be obtained. nih.gov

The table below summarizes the key findings from computational studies on thione-thiol tautomerism in related systems.

| System | Computational Method | Key Finding |

| 1,2,4-Triazole-3-thione | HF, B3LYP, MP2 | The thione tautomer is the most stable in the gas phase. researchgate.netnih.gov |

| Pyridine-2(1H)-thione | HF, MP2, MP4, B3LYP | The thione form is favored, and solvent effects can be accurately predicted with appropriate models. rsc.org |

| General Thioamides | Not specified | Thione form generally dominates in the condensed phase and in solution. jocpr.com |

Molecular Dynamics Simulations of this compound Interactions

MD simulations can be used to explore the conformational landscape of this compound in solution, complementing the static picture provided by quantum chemical calculations. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the transitions between different conformers and assess their relative populations at a given temperature. Such simulations can also provide insights into the solvation structure around the molecule, identifying key solvent-solute interactions.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as biological macromolecules or other chemical species in a mixture. For example, if this compound were being investigated as a potential ligand for a protein, MD simulations could be used to predict its binding mode and estimate the binding free energy. These simulations track the movements of all atoms in the system, providing a detailed picture of the intermolecular forces at play, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of a molecule and its chemical reactivity is a cornerstone of modern chemistry. For this compound and its derivatives, computational methods can be employed to develop quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models.

QSAR studies have been successfully applied to related sulfur-containing heterocyclic compounds. For instance, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a linear model using physicochemical, topological, and electronic descriptors to correlate with their inhibitory activity. nih.gov Similarly, QSAR models have been developed for 1,2-dithiole-3-thione derivatives to understand their detoxication properties. researchgate.net These studies demonstrate the potential for developing similar models for this compound to predict a range of activities or properties.

The descriptors used in these models can be calculated using computational chemistry software and can include:

Electronic descriptors: Charges on specific atoms, dipole moment, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

Physicochemical descriptors: LogP (a measure of lipophilicity).

By correlating these descriptors with experimentally measured reactivity or properties, a predictive model can be built. This model can then be used to estimate the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with desired properties.

Advanced Applications of 1,3 Dithiane 2 Thione in Synthetic Organic Chemistry

Building Blocks for Complex Molecular Architectures

The inherent "umpolung" (polarity reversal) reactivity of the 1,3-dithiane (B146892) moiety allows for its use as an acyl anion equivalent, a feature that has been extensively exploited in the synthesis of complex molecular architectures. researchgate.netyoutube.com This approach facilitates the formation of carbon-carbon bonds that would be challenging to achieve through conventional synthetic methods.

The strategic incorporation of the 1,3-dithiane unit has been instrumental in the total synthesis of numerous natural products and bioactive molecules. The dithiane group serves as a robust protecting group for carbonyl functionalities and, more importantly, as a handle for introducing key structural motifs. researchgate.netorganic-chemistry.orguwindsor.ca

A notable example is the synthesis of (–)-Hennoxazole A , a marine natural product with antiviral and analgesic properties. uwindsor.ca A convergent synthetic strategy utilized the alkylation of 2-lithio-2-methyl-1,3-dithiane with (S)-epichlorohydrin to construct a key fragment of the molecule. uwindsor.ca This reaction proceeded with inversion of configuration, demonstrating the stereochemical control that can be achieved using dithiane-based methodologies. uwindsor.ca

Similarly, the synthesis of Compactin , a potent inhibitor of HMG-CoA reductase, relied on a double sequential alkylation of 1,3-dithiane. uwindsor.ca This strategy enabled the efficient assembly of the complex carbon chain required for the hydronaphthalene moiety of the natural product. uwindsor.ca The versatility of the dithiane scaffold is further highlighted in the synthesis of other complex molecules, where it facilitates the coupling of intricate fragments. uwindsor.cascispace.com

Table 1: Examples of Natural Product Synthesis Utilizing Dithiane Scaffolds

| Natural Product | Dithiane-Based Strategy | Outcome | Reference |

| (–)-Hennoxazole A | Alkylation of 2-lithio-2-methyl-1,3-dithiane with (S)-epichlorohydrin | Construction of the C(1)–C(5) unit with stereochemical control | uwindsor.ca |

| Compactin | Double sequential alkylation of 1,3-dithiane | Assembly of the dodecatrienoic acid derivative precursor | uwindsor.ca |

The development of stereoselective reactions involving 1,3-dithiane derivatives has opened new avenues for the synthesis of enantiomerically pure and diastereomerically defined advanced intermediates. The ability to control the stereochemistry at the C2 position of the dithiane ring and in subsequent reactions is crucial for the synthesis of chiral molecules.

While specific examples detailing the stereoselective applications of 1,3-dithiane-2-thione itself are not extensively documented in the provided search results, the principles of stereoselective synthesis using dithiane derivatives are well-established. Chiral auxiliaries can be appended to the dithiane ring to direct the approach of electrophiles, leading to high levels of diastereoselectivity. Furthermore, the reaction of lithiated dithianes with chiral electrophiles, such as epoxides, can proceed with high stereospecificity. uwindsor.ca The development of catalytic asymmetric methods for the functionalization of dithianes continues to be an active area of research, promising even more efficient routes to complex chiral intermediates. chemrxiv.orgresearchgate.netthieme-connect.de

Precursors for Specialized Sulfur-Containing Derivatives

Beyond its role as a masked carbonyl group, this compound serves as a valuable precursor for the synthesis of a variety of specialized sulfur-containing molecules. The reactivity of its thiocarbonyl group and the potential for ring transformations make it a versatile starting material.

The thiocarbonyl group (C=S) in this compound is a key functional group that can be transferred or transformed to generate other thiocarbonyl-containing compounds. While the direct use of this compound as a thiocarbonylating agent is not prominently featured in the search results, the synthesis of related dithiolethiones highlights the importance of this moiety. For instance, 3H-1,2-dithiole-3-thiones, which also contain a thiocarbonyl group, are synthesized through the sulfuration of various precursors. mdpi.com The principles of these thionation reactions could potentially be applied to transform the thiocarbonyl group of this compound or to use it as a synthon for more complex thiocarbonyl derivatives.

The 1,3-dithiane framework can be manipulated to form other sulfur-containing heterocyclic systems. This can involve ring-expansion, ring-contraction, or rearrangement reactions, providing access to a diverse range of sulfur heterocycles.

Table 2: Synthesis of Sulfur Heterocycles

| Precursor Type | Target Heterocycle | Reaction Type | Reference |

| In situ generated 1-azadienes and Carbon Disulfide | 3,6-dihydro-2H-1,3-thiazine-2-thiones | Multicomponent Reaction / hetero-Diels-Alder | nih.govnih.gov |

| Potassium trithiocarbonate (B1256668) and 1,2-dichloroethyl ethyl ether | 1,3-dithiole-2-thione | Cyclization and Elimination | rsc.org |

| 4-fluoro-5-trifluoromethyl-1,2-dithiole-3-thione and DMAD | Thiopyrane derivative | Cycloaddition and Rearrangement | mdpi.com |

Role in Cascade Reactions and Multicomponent Couplings

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. nih.gov this compound and its derivatives have the potential to be key components in such efficient and atom-economical transformations.

The aforementioned multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones from in situ generated 1-azadienes and carbon disulfide is a prime example of a multicomponent coupling that leads to a complex sulfur heterocycle in a single step. nih.govnih.gov While the direct involvement of this compound in a cascade reaction is not explicitly detailed in the provided search results, its reactive nature suggests its potential as an initiator or participant in such sequences. For instance, the deprotonation of a 2-substituted 1,3-dithiane to form a nucleophile could be the first step in a cascade that involves subsequent intramolecular cyclizations or rearrangements. The development of novel cascade and multicomponent reactions featuring this compound remains a promising area for future research, offering the potential for the rapid and efficient construction of complex molecular architectures.

Applications in Materials Science and Polymer Chemistry

Monomers for Polythiocarbonate Synthesis

Cyclic thiocarbonates, including 1,3-dithiane-2-thione, are recognized for their role as monomers in the synthesis of polythiocarbonates. researchgate.netrsc.org These polymers are sulfur analogs of polycarbonates and are of interest due to the properties imparted by the sulfur atoms in the polymer backbone. The synthesis is typically achieved through ring-opening polymerization (ROP).

Research indicates that the ring-opening of cyclic thiocarbonates is often more easily accomplished and can be more selective than that of their corresponding oxygen-based cyclic carbonate counterparts. rsc.org This reactivity makes this compound an attractive monomer for creating polymers under specific and controlled conditions. The polymerization process involves the opening of the heterocyclic ring to form linear polymer chains, where the trithiocarbonate (B1256668) group is incorporated into the repeating unit.

Table 1: Polymerization Characteristics of this compound

| Monomer | Polymer Class | Polymerization Method | Key Feature |

|---|

Precursors for Functional Sulfur-Containing Polymers

Beyond their direct polymerization into polythiocarbonates, this compound and related structures serve as versatile precursors for a variety of functional sulfur-containing polymers. They act as reactive intermediates that can be used to synthesize higher-value macromolecules. rsc.org The presence of multiple sulfur atoms in the this compound ring offers a high density of sulfur, which can be leveraged to create polymers with specific functionalities, such as high refractive indices, thermal stability, or affinity for metal ions. The inherent reactivity of the thiocarbonyl group (C=S) and the dithiane moiety allows for further chemical modifications either before or after polymerization, enabling the tailoring of the final polymer's properties.

Advanced Material Design Featuring this compound Units

The unique electronic and structural characteristics of the dithiane and thiocarbonate groups are exploited in the design of advanced materials, including those with conductive properties and complex supramolecular architectures.

While this compound itself is not typically a conductor, related dithiole-thiones and thiocarbonates are crucial precursors in the synthesis of organic metals and conducting materials. rsc.orgnih.gov These materials are based on charge-transfer complexes, where sulfur-rich molecules form stacks that facilitate the movement of electrons.

For example, derivatives like 4,5-dimethoxycarbonyl-1,3-dithiole-2-thione are used to synthesize larger, conjugated molecules such as dithiolylidenetetrathiapentalenones, which are components of organic metals. rsc.org Furthermore, 1,2-dithiole-3-thiones have been employed as starting materials for tetrathiafulvalene (B1198394) (TTF) vinylogues, which are instrumental in creating organic electronic conductors and semiconducting polymers. nih.gov Metal complexes based on trithiocarbonate ligands have also been investigated and shown to exhibit interesting semiconducting behavior. researchgate.net

Table 2: Advanced Materials from Related Thiocarbonate Precursors

| Precursor Molecule | Material Class | Application/Property | Reference |

|---|---|---|---|

| 4,5-dimethoxycarbonyl-1,3-dithiole-2-thione | Organic Metal Precursor | Synthesis of dithiolylidenetetrathiapentalenones | rsc.org |

| 1,2-Dithiole-3-thiones | Organic Conductor Precursor | Synthesis of tetrathiafulvalene vinylogues | nih.gov |

Coordination polymers are materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The design of these materials allows for tunable structures and properties. rsc.orgnih.gov Dithiane units, as found in this compound, can act as ligands, using their sulfur atoms to coordinate with metal centers.

The flexibility of the dithiane ring and the donor capacity of its sulfur atoms make it a candidate for constructing one-, two-, or three-dimensional polymeric networks. researchgate.net Research into coordination polymers has demonstrated that dithiophosphato and other dithio-ligands can successfully bridge metal complexes, such as nickel, to form extended zig-zag polymeric chains. soton.ac.uk The ability of dithiane and related sulfur-containing heterocycles to link metal ions provides a pathway to novel hybrid organic-inorganic materials with potential applications in catalysis, gas storage, and molecular sensing. nih.govsoton.ac.uk

Future Directions and Emerging Research Avenues in 1,3 Dithiane 2 Thione Chemistry

Development of Novel Synthetic Methodologies

The classical synthesis of 1,3-dithiane-2-thione and its derivatives involves the reaction of bismesylates of substituted 1,3-dihydroxypropanes with sodium trithiocarbonate (B1256668), which is itself prepared from sodium sulfide (B99878) (Na₂S) and carbon disulfide (CS₂). oup.comtandfonline.com While effective, future research is geared towards developing more efficient, safer, and environmentally benign synthetic routes.

Future synthetic strategies could focus on:

Catalytic Approaches: The development of catalytic systems to promote the formation of the dithiane-2-thione ring could reduce the need for stoichiometric reagents and harsh conditions. Drawing inspiration from the synthesis of related 1,3-dithianes, the use of solid acid catalysts like tungstate (B81510) sulfuric acid could offer advantages such as recyclability and solvent-free reaction conditions. researchgate.net

One-Pot Procedures: Designing one-pot syntheses from readily available starting materials would enhance efficiency by minimizing intermediate purification steps.

Alternative Thionating Agents: Exploring alternatives to carbon disulfide, which is a volatile and flammable liquid, is a key area for improvement. Research into novel, solid, or less hazardous thionating agents could significantly improve the safety and sustainability profile of the synthesis.

Table 1: Comparison of Existing and Proposed Synthetic Methodologies

| Feature | Existing Method (Kubota et al.) oup.comtandfonline.com | Proposed Future Methodologies |

|---|---|---|

| Starting Materials | Substituted 1,3-dihydroxypropane bismesylates, Na₂S, CS₂ | 1,3-dihalopropanes, 1,3-propanedithiol (B87085) derivatives, carbonyl compounds |

| Key Reagents | Sodium trithiocarbonate | Recyclable acid catalysts, novel thionating agents |

| Conditions | Standard solution-phase chemistry | Solvent-free conditions, aqueous media, catalytic reactions |

| Advantages | Established and proven route | Increased efficiency, improved safety, better atom economy, sustainability |

Exploration of Uncharted Reactivity Pathways

The reactivity of this compound is not as extensively documented as that of its parent compound, 1,3-dithiane (B146892). The presence of the cyclic trithiocarbonate functionality opens up numerous possibilities for chemical transformations that remain largely unexplored.

Future research should investigate:

Cycloaddition Reactions: The C=S double bond is a potential dienophile or dipolarophile. Its participation in [4+2] or [3+2] cycloaddition reactions could lead to complex, sulfur-containing polycyclic systems. nih.gov This is a known reaction pathway for the related 1,2-dithiole-3-thiones, suggesting it may be a fruitful area of study for the this compound system. nih.gov

Ring-Opening Reactions: Selective cleavage of the C-S or S-S bonds could provide access to novel linear sulfur-containing molecules, which are valuable building blocks in organic synthesis.

Electrophilic and Nucleophilic Additions: The thione sulfur atom is a potential site for electrophilic attack, while the carbon atom is susceptible to nucleophilic attack. Exploring these reactions with a wide range of reagents could yield novel functionalized dithianes.

Radical Chemistry: The compound could serve as a precursor for sulfur-centered radicals, enabling new C-S and S-S bond-forming reactions.

Integration with Sustainable Chemistry Principles

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. This involves a holistic assessment of the entire lifecycle of the chemical process, from starting materials to final products.

Key areas for integration include:

Use of Renewable Feedstocks: Investigating synthetic routes that begin from biomass-derived starting materials instead of petroleum-based ones.

Solvent-Free or Aqueous Synthesis: Methodologies for the synthesis of related dithioacetals have been developed using solvent-free conditions or water as the reaction medium, often with the aid of a surfactant. researchgate.netorganic-chemistry.org Applying these techniques to the synthesis of this compound would significantly reduce the environmental impact by eliminating volatile organic solvents. researchgate.netorganic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Recyclable Catalysts: Employing solid-supported or otherwise recoverable catalysts can reduce waste and lower costs, a principle demonstrated in the synthesis of other thioacetals. researchgate.net

Table 2: Green Chemistry Approaches for this compound

| Principle | Current Status | Future Direction |

|---|---|---|

| Solvent Use | Often relies on organic solvents like chloroform (B151607) or toluene. orgsyn.orgmdpi.com | Development of solvent-free methods or use of water as a solvent. researchgate.netorganic-chemistry.org |

| Catalysis | Uses stoichiometric reagents. oup.comtandfonline.com | Introduction of recyclable solid acid or phase-transfer catalysts. researchgate.netorganic-chemistry.org |

| Starting Materials | Petroleum-derived precursors. | Exploration of biomass-derived 1,3-diols or related synthons. |

| Waste Reduction | Formation of salt byproducts. | Designing high atom economy reactions and using catalytic reagents. |

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Insights

A deep understanding of the structure and reaction mechanisms of this compound and its derivatives is essential for predicting and controlling its reactivity. While classical spectroscopic methods are used, advanced techniques can provide unparalleled insight. oup.comtandfonline.com

The structural elucidation of this compound derivatives has been accomplished using a combination of IR, UV, NMR, and mass spectrometry. oup.comtandfonline.com Future research will benefit from the application of more advanced methods to gain deeper mechanistic insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign the structure of complex derivatives. Solid-state NMR could provide information about the compound's structure and dynamics in the solid phase.

X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive proof of the molecular geometry, including bond lengths, bond angles, and conformation, which are crucial for understanding its reactivity.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict spectroscopic properties, and calculate reaction pathways and transition states. This can help rationalize observed reactivity and guide the design of new experiments.

In-situ Reaction Monitoring: Using techniques like process IR or NMR spectroscopy to monitor reactions in real-time can help identify reactive intermediates and elucidate complex reaction mechanisms.

Table 3: Spectroscopic and Structural Analysis of this compound

| Technique | Information Provided | Future Applications for Mechanistic Insight |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=S stretch). oup.com | In-situ monitoring of reactions to track the consumption of the thione group. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework. oup.com | 2D NMR for complex structures; variable temperature NMR for conformational analysis. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. oup.com | Coupling with liquid chromatography (LC-MS) to identify products in complex reaction mixtures. |

| X-ray Crystallography | Precise 3D molecular structure. | Correlating solid-state structure with reactivity; studying intermolecular interactions. |

| Computational Modeling | Electronic structure, reaction energetics, predicted spectra. | Predicting unexplored reactivity pathways and rationalizing stereochemical outcomes. |

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-Dithiane-2-thione, and how do reaction conditions influence product purity?

Answer:

The compound can be synthesized via cycloaddition reactions or thiol-mediated alkylation. For example, 1,3-dithiole-2,4,5-trithione reacts with alkenes (e.g., ethylene) under controlled temperatures (50–80°C) to form derivatives . Lithiation using lithium diisopropylamide (LDA), followed by selenium addition and alkylation with dibromoethane, is another route . Key factors affecting purity include stoichiometric ratios of reactants, reaction time, and post-synthesis purification (e.g., recrystallization or column chromatography). Impurities often arise from incomplete thione group formation or side reactions; thus, monitoring via TLC or HPLC is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

Key techniques include:

- IR Spectroscopy : Detect S–C=S stretching vibrations (~1,100–1,250 cm⁻¹) and C=S bonds (~1,050 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C shifts for dithiane ring protons (δ 3.5–4.5 ppm) and thiocarbonyl carbons (δ 190–210 ppm) .

- Mass Spectrometry : Confirm molecular weight (150.285 g/mol) via ESI-MS or MALDI-TOF .

Cross-validation with computational predictions (e.g., DFT-calculated IR/NMR) enhances reliability .

Advanced: How can researchers resolve contradictions between computational predictions and experimental observations in the electronic properties of this compound derivatives?

Answer:

Discrepancies often arise from approximations in computational methods. For example, PM3 may overestimate HOMO-LUMO gaps compared to hybrid DFT (e.g., B3LYP) or ab initio methods . To resolve contradictions:

Validate computational models using high-level methods (e.g., CCSD(T)) for critical parameters.

Compare experimental UV-Vis spectra with TD-DFT results to assess electronic transitions.

Re-examine sample purity, as impurities (e.g., oxidized byproducts) may skew experimental data .

Advanced: What strategies are recommended for analyzing substituent effects on the reactivity of this compound derivatives?

Answer:

Substituents (e.g., methyl, cyanide) alter electronic properties and regioselectivity. Methodological approaches include:

Frontier Molecular Orbital (FMO) Analysis : Quantify electron-withdrawing/donating effects via HOMO-LUMO energy shifts .

Kinetic Studies : Monitor reaction rates (e.g., nucleophilic additions) under varying substituent conditions.

X-ray Crystallography : Correlate steric effects with crystal packing distortions .

Basic: What computational chemistry methods (e.g., DFT, ab initio) are validated for modeling this compound’s molecular properties?

Answer:

- *DFT (B3LYP/6-31G)**: Accurately predicts geometries, vibrational frequencies, and dipole moments .

- Ab Initio (MP2) : Suitable for electron correlation effects in charge-transfer complexes.

- Molecular Dynamics (MD) : Simulates solvent interactions in solution-phase studies .

Benchmark against experimental crystallographic data (e.g., bond lengths from NIST) to validate accuracy .

Advanced: How should researchers design comparative studies between this compound and analogous thiones to investigate structure-property relationships?

Answer:

Structural Analog Selection : Compare with 1,3-dithiolo[4,5-b]dithiin-2-thione or oxazine-thiones to assess ring size/heteroatom effects .

Property Mapping : Measure redox potentials (cyclic voltammetry) and conductivity (four-probe method) to correlate with π-conjugation extent.

Thermodynamic Stability : Compute Gibbs free energy differences (ΔG) for isomerization pathways .

Basic: What are the best practices for validating the purity of synthesized this compound samples?

Answer:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Elemental Analysis : Verify C, H, S content against theoretical values (C: 31.95%, H: 4.03%, S: 64.02%) .

- Melting Point Consistency : Compare with literature values (e.g., NIST-reported ranges) .

Advanced: What methodological considerations are critical when investigating charge transfer properties in this compound-based materials?

Answer:

Doping Studies : Introduce electron-deficient acceptors (e.g., TCNQ) and measure conductivity changes.

Single-Crystal Conductivity : Use microelectrode setups to minimize grain boundary effects.

Computational Charge Density Maps : Visualize electron localization/delocalization using QTAIM analysis .

Basic: How can researchers access high-quality computational structure files for this compound derivatives?

Answer:

NIST provides 2D Mol and 3D SD files for the parent compound . For derivatives, services like CC-DPS offer quantum-chemically optimized structures (e.g., 4,4,6-trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione) in .mol or .xyz formats, validated at B3LYP/def2-SVP level .

Advanced: What statistical approaches are recommended for reconciling divergent results in studies of this compound’s thermodynamic stability?

Answer:

Multivariate Regression : Identify experimental variables (e.g., solvent polarity, temperature) contributing to stability discrepancies.

Error-Weighted Averaging : Combine DSC-measured ΔH values with uncertainty estimates from replicate trials.

Bayesian Meta-Analysis : Pool data from heterogeneous studies to estimate consensus thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.